molecular formula C11H14N2O5 B11707744 N,N-bis(2-hydroxyethyl)-4-nitrobenzamide CAS No. 5467-17-4

N,N-bis(2-hydroxyethyl)-4-nitrobenzamide

Cat. No.: B11707744
CAS No.: 5467-17-4
M. Wt: 254.24 g/mol
InChI Key: YPJBWGHOTZQGDW-UHFFFAOYSA-N
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Description

N,N-bis(2-hydroxyethyl)-4-nitrobenzamide is a nitroaromatic compound of interest in several advanced research areas, particularly for developing new therapeutic and diagnostic agents. Its core research value lies in the bioreductive properties of the nitroaromatic group, which can be selectively activated in low-oxygen (hypoxic) environments . Solid tumors often contain significant hypoxic regions, which are associated with resistance to conventional radiation and chemotherapy . As a member of the nitroaromatic chemical class, this compound serves as a candidate for constructing hypoxia-activated prodrugs (HAPs). These prodrugs are designed to remain inert under normal oxygen conditions but undergo enzymatic reduction in hypoxic tissues to release cytotoxic agents, selectively targeting hard-to-treat cancer cells . Furthermore, the bioreductive metabolism of nitroaromatic compounds is a key mechanism explored in antimicrobial research. Upon activation by bacterial or parasitic nitroreductase enzymes, these compounds can generate reactive intermediates or release cytotoxic nitrogen oxide species, such as nitric oxide (NO), which contribute to cell death . This makes derivatives like this compound valuable scaffolds in the search for new antibiotics, especially against anaerobic pathogens and neglected tropical diseases . The hydrophilic 2-hydroxyethyl substituents on the amide nitrogen may be investigated to influence the compound's solubility and overall pharmacokinetic properties, which is a critical consideration in drug design. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5467-17-4

Molecular Formula

C11H14N2O5

Molecular Weight

254.24 g/mol

IUPAC Name

N,N-bis(2-hydroxyethyl)-4-nitrobenzamide

InChI

InChI=1S/C11H14N2O5/c14-7-5-12(6-8-15)11(16)9-1-3-10(4-2-9)13(17)18/h1-4,14-15H,5-8H2

InChI Key

YPJBWGHOTZQGDW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)N(CCO)CCO)[N+](=O)[O-]

Origin of Product

United States

Synthesis and Advanced Synthetic Methodologies of N,n Bis 2 Hydroxyethyl 4 Nitrobenzamide

Retrosynthetic Analysis and Precursor Chemistry of the Target Compound

A retrosynthetic approach to N,N-bis(2-hydroxyethyl)-4-nitrobenzamide logically disconnects the amide bond, identifying 4-nitrobenzoyl chloride and diethanolamine (B148213) as the primary synthons. This analysis necessitates a thorough understanding of the synthesis of each precursor.

Synthesis of 4-Nitrobenzoyl Precursors

The key precursor for the acyl portion of the target molecule is 4-nitrobenzoic acid, which can be subsequently converted to the more reactive 4-nitrobenzoyl chloride.

4-Nitrobenzoic Acid:

Commercially, 4-nitrobenzoic acid is primarily produced through the oxidation of 4-nitrotoluene (B166481). chemicalbook.comwikipedia.org This transformation can be achieved using various oxidizing agents, including molecular oxygen or dichromate. wikipedia.org An alternative method involves the oxidation of 4-nitrotoluene with 15% nitric acid at 175°C, which yields the product in 88.5% yield. chemicalbook.com Stronger oxidizing agents like potassium permanganate (B83412) or potassium dichromate under alkaline conditions are also effective. liskonchem.com A more novel approach involves the nitration of polystyrene followed by oxidation of the alkyl substituent, a method that leverages the steric hindrance of the polymer backbone to favor the para isomer. chemicalbook.comwikipedia.org

Additionally, 4-nitroacetophenone can be refluxed with aqueous nitric acid in the presence of ammonium (B1175870) metavanadate to produce 4-nitrobenzoic acid. google.com Ceric(IV) ammonium nitrate (B79036) in acetic acid has also been described as a practical method for the oxidation of benzylic ketones to the corresponding benzoic acids. researchgate.net

4-Nitrobenzoyl Chloride:

The conversion of 4-nitrobenzoic acid to its acyl chloride derivative, 4-nitrobenzoyl chloride, is a crucial activation step for the subsequent amidation. While thionyl chloride is a common reagent for converting carboxylic acids to acid chlorides, aromatic acids with electron-withdrawing para substituents, such as 4-nitrobenzoic acid, often react more effectively with phosphorus pentachloride. tandfonline.com However, a convenient method using two equivalents of thionyl chloride with one equivalent of 4-nitrobenzoic acid under reflux has been reported to give near-quantitative yields. tandfonline.com

The resulting 4-nitrobenzoyl chloride is a versatile acylating agent, with the nitro group enhancing the electrophilicity of the carbonyl carbon, making it highly reactive towards nucleophiles. solubilityofthings.com It is soluble in many organic solvents like chloroform, ethyl acetate, and acetone. solubilityofthings.com

Synthesis Methods for 4-Nitrobenzoyl Precursors
PrecursorStarting MaterialReagentsKey ConditionsYield
4-Nitrobenzoic Acid4-NitrotolueneMolecular Oxygen or DichromateOxidationIndustrially relevant
4-Nitrobenzoic Acid4-Nitrotoluene15% Nitric Acid175°C88.5% chemicalbook.com
4-Nitrobenzoic AcidPolystyreneNitration followed by Oxidation-Improved para selectivity chemicalbook.comwikipedia.org
4-Nitrobenzoyl Chloride4-Nitrobenzoic AcidPhosphorus PentachlorideHeatingCommonly used tandfonline.comprepchem.com
4-Nitrobenzoyl Chloride4-Nitrobenzoic AcidThionyl Chloride (2 equiv.)RefluxNear-quantitative tandfonline.com

Synthesis of N,N-Bis(2-hydroxyethyl)amine and Related Amino Alcohol Intermediates

N,N-Bis(2-hydroxyethyl)amine, commonly known as diethanolamine (DEA), is the amino alcohol intermediate required for the synthesis.

Diethanolamine is produced industrially by the reaction of ethylene (B1197577) oxide with aqueous ammonia. sciencemadness.orgdiplomatacomercial.comwikipedia.org This reaction also produces monoethanolamine and triethanolamine. sciencemadness.orgdiplomatacomercial.com The ratio of these products can be controlled by adjusting the stoichiometry of the reactants. wikipedia.orggoogle.com For instance, reacting ethylene oxide with monoethanolamine will yield diethanolamine. sciencemadness.orgwikipedia.org Approximately 300 million kilograms of ethanolamines are produced annually through this method. wikipedia.org

Diethanolamine is a polyfunctional molecule, acting as both a secondary amine and a diol. wikipedia.org It is a white solid at room temperature but is often found as a colorless, viscous liquid due to its tendency to absorb water and supercool. wikipedia.org It is soluble in water. wikipedia.org

Classical and Modern Amidation Reaction Strategies for this compound

The formation of the amide bond between the 4-nitrobenzoyl precursor and diethanolamine is the central transformation in the synthesis of this compound.

Conventional Condensation Methods for Benzamide (B126) Formation

The most direct and conventional method for this amidation is the Schotten-Baumann reaction. This involves reacting 4-nitrobenzoyl chloride with diethanolamine, typically in the presence of a base to neutralize the hydrochloric acid byproduct. fishersci.itmdpi.com The reaction is often carried out in a biphasic system or in an aprotic solvent with an added base like triethylamine (B128534) or pyridine. fishersci.itmdpi.com This method is generally efficient for the formation of benzamides from their corresponding acyl chlorides.

Exploration of Catalytic Systems and Optimized Reaction Conditions

While the use of an acyl chloride is effective, direct amidation of carboxylic acids is a more atom-economical approach. However, this is challenging due to the formation of a stable ammonium salt between the carboxylic acid and the amine. To overcome this, various catalytic systems have been developed to facilitate the direct dehydrative coupling.

Catalysts based on boron, silicon, and various transition metals (Ti, Mn, Fe, Zn, Zr) have been explored for direct amidation. For instance, titanium tetrafluoride (TiF₄) has been shown to be an effective catalyst for the direct amidation of both aromatic and aliphatic carboxylic acids. researchgate.net Aromatic acids typically require 10 mol% of the catalyst and react within 24 hours in refluxing toluene. However, it is noteworthy that in one study, 4-nitrobenzoic acid failed to undergo amidation under these specific conditions. researchgate.net

Green Chemistry Approaches to this compound Synthesis

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov In the context of this compound synthesis, this translates to developing more environmentally benign methods.

A key focus of green amide synthesis is the direct coupling of carboxylic acids and amines, which avoids the use of stoichiometric activating reagents that generate significant waste. mdpi.comucl.ac.uk Microwave-assisted direct amidation under solvent-free conditions has emerged as a promising green methodology. mdpi.comresearchgate.net For example, using ceric ammonium nitrate (CAN) as a catalyst in an open microwave reactor allows for the rapid and effective synthesis of amides directly from carboxylic acids and amines. mdpi.comresearchgate.net This approach significantly reduces reaction times and energy consumption compared to conventional heating. mdpi.com

Enzymatic methods also offer a sustainable route to amide bond formation. nih.gov Lipases, such as Candida antarctica lipase (B570770) B (CALB), can catalyze the direct amidation of carboxylic acids with amines in green solvents like cyclopentyl methyl ether. nih.gov These enzymatic reactions often proceed with high conversion and yield, eliminating the need for extensive purification steps. nih.gov

Mechanochemistry, which involves reactions conducted in a ball mill without solvents, provides another eco-friendly alternative. mdpi.com This technique has been successfully applied to the synthesis of other N-substituted-4-nitrobenzamides from 4-nitrobenzoyl chloride and the corresponding amine, offering a safer and more efficient transformation pathway. mdpi.com

Green Chemistry Approaches for Amide Synthesis
ApproachKey FeaturesCatalyst/ConditionsAdvantages
Microwave-Assisted Direct AmidationSolvent-free, rapid reactionCeric Ammonium Nitrate (CAN) mdpi.comresearchgate.netReduced reaction time, energy efficiency, less waste mdpi.com
Enzymatic SynthesisUse of biocatalysts in green solventsCandida antarctica lipase B (CALB) nih.govHigh conversion and yield, minimal purification nih.gov
MechanochemistrySolvent-free synthesis in a ball mill-Environmentally friendly, safer, efficient mdpi.com

Mechanochemical Synthesis Pathways and Their Mechanistic Implications

Mechanochemical synthesis, a technique that utilizes mechanical energy from grinding or milling to induce chemical reactions, presents a sustainable alternative to traditional solvent-based methods. For the synthesis of this compound, this approach typically involves the direct reaction of a 4-nitrobenzoic acid derivative with diethanolamine in a ball mill. A plausible and efficient pathway is the reaction of 4-nitrobenzoyl chloride with diethanolamine under solvent-free milling conditions.

This method has been successfully demonstrated for analogous compounds, such as the synthesis of N-(2,2-diphenylethyl)-4-nitrobenzamide from 4-nitrobenzoyl chloride and 2,2-diphenylethan-1-amine. mdpi.com The reaction proceeds rapidly, often within minutes, at ambient temperature, and yields the desired amide product in high purity and yield. mdpi.com

Mechanistic Implications: The mechanism of mechanochemical amidation is distinct from solution-phase reactions. The intense mechanical forces generated during milling increase the surface area of the solid reactants, continuously bringing fresh, unreacted surfaces into contact. This process can lead to the formation of eutectic mixtures or amorphous phases, which enhances molecular mobility and facilitates the reaction. The mechanical energy can also lower the activation energy barrier of the reaction. In the case of reacting an acyl chloride with an amine, the milling process facilitates the nucleophilic attack of the amine's nitrogen atom on the carbonyl carbon of the acyl chloride. The generated HCl byproduct is typically trapped by an added solid base or by an excess of the amine reactant, driving the reaction to completion. This direct interaction in the solid state avoids the need for solvents to mediate the reaction, reducing waste and simplifying product work-up. mdpi.com

Table 1: Example of Mechanochemical Synthesis for a Structurally Related 4-Nitrobenzamide (B147303) This table is based on the synthesis of N-(2,2-diphenylethyl)-4-nitrobenzamide, a model for the mechanosynthesis of the title compound. mdpi.com

ParameterValue
Reactant 14-Nitrobenzoyl Chloride
Reactant 22,2-Diphenylethan-1-amine
EquipmentShaker Type Ball Mill
Milling Frequency50 Hz
Reaction Time5 minutes
Yield89%
Product FormWhite Solid

Solvent-Free or Reduced-Solvent Methodologies for Sustainable Production

Solvent-free and reduced-solvent methodologies are central to the principles of green chemistry, aiming to minimize environmental impact and improve process safety. The production of this compound can be achieved under such sustainable conditions, moving beyond traditional reliance on volatile organic solvents.

One of the primary solvent-free methods is the mechanochemical approach detailed previously, which eliminates the need for a bulk reaction medium entirely. mdpi.com Another effective strategy is the thermal, catalyst-free acylation. This involves heating a mixture of the amine (diethanolamine) and the acylating agent (4-nitrobenzoyl chloride or 4-nitrobenzoic anhydride) directly. Such reactions are often performed neat (without any solvent) and can proceed to completion with high efficiency, yielding the product directly after a simple work-up. researchgate.net

Derivatization Strategies and Functional Group Transformations of this compound

Chemical Modification of the Hydroxyethyl (B10761427) Functionalities

The two primary alcohol groups on the hydroxyethyl moieties of this compound are key sites for derivatization, allowing for the modulation of the compound's physical and chemical properties. Esterification is a common and effective strategy for modifying these functionalities.

Recent advances have focused on catalytic methods that enable the efficient esterification of N-β-hydroxyethylamides. For example, manganese(II) catalysts have been shown to facilitate the esterification of related N-alkyl-N-β-hydroxyethylamides. researchgate.net This approach represents a mild and selective method for converting the hydroxyl groups into ester functionalities. The reaction typically involves treating the substrate with an alcohol in the presence of the manganese catalyst. researchgate.net

Another strategy involves the direct acylation of the hydroxyl groups using acyl chlorides or anhydrides. This reaction can often be performed under solvent-free conditions, potentially catalyzed by inexpensive and reusable metal oxides like copper(II) oxide, which promotes chemoselective acylation of alcohols in the presence of other functional groups. tsijournals.com Such modifications can be used to attach a wide variety of functional groups, thereby altering properties like solubility, lipophilicity, and reactivity for applications in polymer chemistry or as prodrug linkers. epo.org

Table 2: Potential Methodologies for Esterification of Hydroxyethyl Groups

MethodCatalyst / ReagentKey Features
Catalytic EsterificationManganese(II) complexes (e.g., Mn(acac)₂)Catalytic system specifically for N-β-hydroxyethylamides. researchgate.net
Direct AcylationAcyl Chlorides / AnhydridesCan be performed under solvent-free conditions. researchgate.nettsijournals.com
Copper-Catalyzed AcylationCopper(II) Oxide (CuO)Mild, neutral conditions with a reusable catalyst. tsijournals.com
MethanolysisMethanol with Copper(II) ChlorideUsed for esterification of related bis(half amides).

Selective Transformations of the Nitroaromatic Ring

The nitro group on the aromatic ring of this compound is a versatile functional group that can undergo various transformations, most notably reduction to a primary amine. The primary challenge is to achieve this reduction selectively without affecting the amide linkage or the primary alcohol functionalities.

Several methodologies have been developed for the chemoselective reduction of aromatic nitro groups in the presence of other reducible functions. Catalytic hydrogenation is a widely used and effective method. Using catalysts such as Palladium on carbon (Pd/C) under controlled hydrogen pressure allows for the clean conversion of the nitro group to an amino group while preserving the integrity of the amide bond. google.com

Alternative chemical reducing systems offer excellent selectivity under milder, non-hydrogenation conditions. These include:

Hydrazine (B178648) Hydrate (B1144303): Used with a catalyst like zinc or under pressure, hydrazine hydrate can effectively reduce the nitro group. researchgate.netresearchgate.net

Dicobalt Octacarbonyl (Co₂(CO)₈) with Water: This system serves as a novel reducing agent for the selective reduction of nitro groups in the presence of carbonyls. kchem.org

Sodium Polysulfide (Zinin Reduction): This classic method is particularly useful for the selective reduction of one nitro group in polynitro compounds and is mild enough to be compatible with many other functional groups. stackexchange.com

The resulting product, N,N-bis(2-hydroxyethyl)-4-aminobenzamide, features a reactive primary aromatic amine, opening pathways for further derivatization such as diazotization or acylation.

Table 3: Comparison of Reagents for Selective Nitro Group Reduction

Reagent SystemConditionsSelectivity Advantages
Catalytic Hydrogenation (Pd/C)H₂ gas, controlled pressure/tempHigh efficiency; catalyst is recyclable. google.com
Hydrazine Hydrate / Zinc PowderRoom temperatureAvoids high-pressure hydrogenation; inexpensive metals. researchgate.net
Dicobalt Octacarbonyl / H₂ODME solvent, room temperatureSelective for nitro groups over carbonyls. kchem.org
Sodium Polysulfide (Na₂Sₓ)Aqueous or alcoholic solutionMild conditions; classic method for nitro reduction. stackexchange.com

Spectroscopic Characterization and Advanced Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. Due to restricted rotation around the amide C-N bond, the two hydroxyethyl (B10761427) groups can become magnetically non-equivalent, leading to more complex spectra than might be initially anticipated. st-andrews.ac.uk

Proton (¹H) NMR: The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms. For N,N-bis(2-hydroxyethyl)-4-nitrobenzamide, the aromatic protons on the 4-nitrobenzoyl moiety are expected to appear as two distinct doublets in the downfield region, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons of the two hydroxyethyl groups (-N-CH₂-CH₂-OH) would typically present as triplets, arising from coupling with the adjacent methylene (B1212753) group protons. The hydroxyl protons often appear as a broad singlet, and their chemical shift can be highly dependent on solvent and concentration.

Carbon (¹³C) NMR: The ¹³C NMR spectrum reveals the number of unique carbon environments. The spectrum is expected to show distinct signals for the carbonyl carbon of the amide, the four unique carbons of the aromatic ring, and the methylene carbons of the hydroxyethyl groups. The carbons attached to the electron-withdrawing nitro group and the carbonyl group will be the most deshielded among the aromatic signals. Similar to the proton spectrum, the non-equivalence of the hydroxyethyl groups due to slow amide bond rotation can result in separate signals for each of the four methylene carbons. st-andrews.ac.uk

AssignmentExpected ¹H Chemical Shift (δ, ppm) & MultiplicityExpected ¹³C Chemical Shift (δ, ppm)
Aromatic H (ortho to C=O)~7.9-8.0 (Doublet)~129-130
Aromatic H (ortho to NO₂)~8.2-8.3 (Doublet)~123-124
Aromatic C (ipso to C=O)-~140-142
Aromatic C (ipso to NO₂)-~149-150
Amide C=O-~168-170
N-CH₂~3.6-3.8 (Triplet)~48-52
CH₂-O~3.8-4.0 (Triplet)~58-62
O-HVariable (Broad Singlet)-

Note: The chemical shifts are estimated based on typical values for similar functional groups and may vary depending on the solvent and experimental conditions.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and confirming the molecular structure. youtube.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling interactions. For this compound, a COSY spectrum would show a cross-peak connecting the signals of the N-CH₂ and CH₂-O protons, confirming the connectivity within the hydroxyethyl chains. It would also show correlations between the ortho- and meta-protons on the aromatic ring.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). columbia.edu An HSQC spectrum would definitively link each proton signal from the methylene and aromatic groups to its corresponding carbon signal, greatly aiding in the assignment of the ¹³C spectrum. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) correlations between protons and carbons. It is invaluable for piecing together the molecular skeleton. For example, an HMBC spectrum would show correlations from the N-CH₂ protons to the amide carbonyl carbon and the adjacent CH₂-O carbon, confirming the structure of the amide portion of the molecule.

Vibrational Spectroscopy (Fourier-Transform Infrared (FT-IR) and Raman) for Functional Group Identification

Vibrational spectroscopy probes the molecular vibrations of a sample, providing a fingerprint based on its functional groups. thermofisher.com

FT-IR Spectroscopy: The FT-IR spectrum is expected to show several characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol groups. masterorganicchemistry.com The C=O stretch of the tertiary amide group typically appears as a strong, sharp band around 1630-1660 cm⁻¹. Asymmetric and symmetric stretching vibrations of the nitro group (NO₂) are expected to produce strong bands near 1520 cm⁻¹ and 1350 cm⁻¹, respectively. Aromatic C=C stretching can be observed in the 1400-1600 cm⁻¹ region, while C-H stretching from both the aromatic ring and the aliphatic chains will appear around 2850-3100 cm⁻¹. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The nitro group's symmetric stretch around 1350 cm⁻¹ is typically very strong in a Raman spectrum. The aromatic ring vibrations also give rise to prominent Raman signals. nii.ac.jp

Functional GroupVibration ModeExpected Frequency Range (cm⁻¹)Expected Intensity
O-H (Alcohol)Stretching3200-3600Strong, Broad
C-H (Aromatic)Stretching3000-3100Medium
C-H (Aliphatic)Stretching2850-2960Medium
C=O (Amide)Stretching1630-1660Strong
NO₂ (Nitro)Asymmetric Stretching1510-1560Strong
NO₂ (Nitro)Symmetric Stretching1345-1385Strong
C=C (Aromatic)Stretching~1600, ~1475Medium-Variable

Mass Spectrometry for Molecular Weight Determination and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight and valuable structural information based on the fragmentation pattern of the molecule. The molecular formula of this compound is C₁₁H₁₄N₂O₅, corresponding to a molecular weight of 254.24 g/mol .

In a typical mass spectrum, a molecular ion peak ([M]⁺ or [M+H]⁺) would be observed. The fragmentation of this compound is expected to follow pathways characteristic of benzamides and nitroaromatic compounds. nih.gov Common fragmentation patterns would likely include:

Cleavage of the C-N amide bond, leading to fragments corresponding to the 4-nitrobenzoyl cation (m/z 150) and the diethanolamine (B148213) radical cation.

Loss of one or both hydroxyethyl groups (-CH₂CH₂OH).

Characteristic losses from the nitro group, such as the loss of NO (30 Da) and NO₂ (46 Da). nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Characterization

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the excitation of electrons to higher energy orbitals. shu.ac.uk The spectrum of this compound is dominated by the electronic transitions within the 4-nitrobenzoyl chromophore.

The presence of the conjugated system of the benzene ring, the carbonyl group, and the nitro group gives rise to intense π → π* transitions. masterorganicchemistry.com The nitro group, in particular, is a strong chromophore that significantly influences the absorption profile. An n → π* transition, associated with the non-bonding electrons on the oxygen atoms of the carbonyl and nitro groups, is also possible but is typically much weaker in intensity. uzh.chuomustansiriyah.edu.iq The wavelength of maximum absorption (λmax) is expected to be in the UV region, characteristic of nitrobenzene (B124822) derivatives.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov This technique can precisely measure bond lengths, bond angles, and torsion angles, providing an exact model of the molecular conformation.

For this compound, an X-ray crystal structure would reveal the planarity of the benzamide (B126) group and the specific orientation of the two hydroxyethyl side chains. Furthermore, it would elucidate the supramolecular assembly, which is the arrangement of molecules in the crystal lattice. This arrangement is governed by intermolecular forces, with hydrogen bonding expected to play a dominant role. The hydroxyl groups are strong hydrogen bond donors, while the oxygen atoms of the amide carbonyl and the nitro group are potent acceptors. These interactions would likely lead to the formation of complex one-, two-, or three-dimensional networks in the solid state. mdpi.com

Analysis of Crystal Packing and Unit Cell Parameters

No published crystallographic studies on this compound were found. Therefore, information regarding its crystal system, space group, and unit cell dimensions (a, b, c, α, β, γ) is not available.

Detailed Investigation of Bond Lengths, Bond Angles, and Torsional Angles

Without experimental data from X-ray diffraction studies, a detailed table and discussion of specific bond lengths, bond angles, and torsional angles for this compound cannot be provided.

Elucidation of Intramolecular and Intermolecular Hydrogen Bonding Networks and Their Energetics

The presence of hydroxyl and amide groups in the structure of this compound strongly suggests the potential for both intramolecular and intermolecular hydrogen bonding. These interactions would be crucial in determining the molecule's conformation and its packing in the solid state. However, in the absence of crystallographic data, the specific hydrogen bonding network, including donor-acceptor distances and angles, as well as any associated energetic calculations, remains uncharacterized.

Computational Chemistry and Theoretical Studies of N,n Bis 2 Hydroxyethyl 4 Nitrobenzamide

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to determine the electronic structure and optimized geometry of molecules. nih.gov It provides a balance between accuracy and computational cost, making it suitable for medium-sized organic molecules like N,N-bis(2-hydroxyethyl)-4-nitrobenzamide.

Geometry optimization is a computational process that seeks to find the arrangement of atoms in a molecule that corresponds to the lowest energy, known as the ground state geometry. For this compound, this process would involve calculating bond lengths, bond angles, and dihedral angles.

The structure features a rigid 4-nitrobenzoyl group and two flexible 2-hydroxyethyl chains attached to the amide nitrogen. The optimization would confirm the planarity of the benzene (B151609) ring and the trigonal planar geometry around the amide carbonyl carbon. A key aspect of the analysis would be the conformational landscape of the two hydroxyethyl (B10761427) side chains. Due to their rotational freedom, multiple low-energy conformers could exist, stabilized by potential intramolecular hydrogen bonds between the hydroxyl groups and the oxygen atom of the amide carbonyl group. The final optimized structure represents the most stable conformer in the gas phase.

While specific optimized parameters for the target molecule are not published, the following table presents typical bond lengths and angles for a related sulfonamide derivative, N,N-bis(2-hydroxyethyl)-4-methylbenzenesulfonamide, to illustrate the type of data obtained from geometry optimization. nih.gov

ParameterAtoms InvolvedTypical Value (Å or °)Description
Bond LengthC=O (Amide)~1.23 - 1.25 ÅCarbonyl double bond in the amide group.
Bond LengthC-N (Amide)~1.35 - 1.38 ÅPartial double bond character due to resonance.
Bond LengthN-C (Ethyl)~1.46 - 1.48 ÅSingle bond between amide nitrogen and ethyl carbon.
Bond LengthN-O (Nitro)~1.22 - 1.24 ÅBonds in the nitro group.
Bond AngleO=C-N (Amide)~120 - 122°Angle reflecting sp² hybridization of the carbonyl carbon.
Bond AngleC-N-C (Amide)~118 - 120°Angle around the amide nitrogen.

Note: The data in this table is illustrative and based on values for analogous structures, as specific computational results for this compound are not available in the cited sources.

The electronic properties of a molecule are largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates that the molecule is more polarizable and reactive. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzamide (B126) portion, specifically the phenyl ring and the amide nitrogen. In contrast, the LUMO would be concentrated on the electron-deficient 4-nitrophenyl moiety, as the nitro group is a strong electron-withdrawing group. This separation of frontier orbitals suggests a potential for intramolecular charge transfer upon electronic excitation.

The table below shows representative HOMO, LUMO, and energy gap values calculated for a similar compound, 3-fluorobenzamide (B1676559), to demonstrate the typical output of such an analysis. researchgate.net

ParameterIllustrative Value (eV)Significance
EHOMO-7.312Energy of the highest occupied molecular orbital; relates to electron-donating ability.
ELUMO-1.791Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
Energy Gap (ΔE)5.521Indicates chemical reactivity and kinetic stability.

Note: The data is for 3-fluorobenzamide and serves as an example. researchgate.net The actual values for this compound would differ.

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, indicating regions of positive and negative potential.

Negative Regions (Red/Yellow): These areas are electron-rich and represent sites susceptible to electrophilic attack.

Positive Regions (Blue): These areas are electron-poor (often due to hydrogen atoms attached to electronegative atoms) and represent sites for nucleophilic attack.

For this compound, the MEP surface would show the most negative potential localized around the oxygen atoms of the nitro group and the carbonyl group of the amide. These sites are the primary centers for interacting with electrophiles or forming hydrogen bonds as acceptors. Conversely, the most positive potential would be found around the hydrogen atoms of the two hydroxyl (-OH) groups, making them the most likely sites for nucleophilic attack or for acting as hydrogen bond donors. researchgate.net

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis transforms the calculated molecular orbitals into localized orbitals that correspond to the familiar chemical concepts of core electrons, lone pairs, and bonding/antibonding orbitals. This method is particularly useful for quantifying intramolecular charge transfer (ICT) and delocalization effects. nih.gov

The analysis calculates the stabilization energy (E(2)) associated with the delocalization of electrons from a filled donor NBO to an empty acceptor NBO. In this compound, significant interactions would be expected, including:

Delocalization of the lone pair electrons on the amide nitrogen (nN) into the antibonding orbital of the carbonyl group (π*C=O).

Delocalization of lone pairs on the oxygen atoms (nO) into adjacent antibonding sigma orbitals (σ*).

These interactions contribute to the stability of the molecule. The magnitude of the E(2) energy is proportional to the strength of the interaction. Studies on similar molecules, such as 4-[Bis[2-(acetyloxy)ethyl]amino]benzaldehyde, have used NBO analysis to quantify such charge transfer phenomena. researchgate.net

Frontier Molecular Orbital (FMO) Theory Applications for Reactivity Predictions

Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the interaction between the HOMO of one molecule and the LUMO of another. taylorandfrancis.com The shape, energy, and localization of these orbitals are key to understanding chemical reactions. nih.gov

As established in the electronic structure analysis (4.1.2), the HOMO of this compound is likely centered on the benzamide moiety, while the LUMO is on the nitrophenyl ring. This suggests:

In reactions with an electrophile, the molecule will donate electrons from the HOMO, meaning the reaction site will be on the phenyl ring or amide group.

In reactions with a nucleophile, the molecule will accept electrons into its LUMO, directing the attack towards the nitro-substituted ring.

FMO theory thus provides a qualitative framework for predicting the regioselectivity and feasibility of various chemical reactions involving the title compound.

Non-Covalent Interaction (NCI) Analysis for Weak Interactions in Crystal and Solution States

Non-covalent interactions (NCIs) such as hydrogen bonds, van der Waals forces, and π-π stacking are crucial for determining the supramolecular structure, crystal packing, and behavior in solution. mdpi.comunam.mx The NCI analysis method visualizes these weak interactions in real space based on the electron density and its derivatives.

For this compound, NCI analysis would be instrumental in identifying:

Intramolecular Hydrogen Bonds: Potential H-bonds between the hydroxyl hydrogen atoms and the carbonyl oxygen, which would stabilize certain conformations.

Intermolecular Interactions: In the solid state, strong intermolecular O-H···O hydrogen bonds involving the hydroxyl groups and the nitro or carbonyl oxygens of neighboring molecules would likely dominate the crystal packing. Weaker C-H···O interactions and possible π-π stacking between the aromatic rings could further stabilize the crystal lattice.

Visualizing these interactions helps in understanding the physical properties of the compound, such as its melting point and solubility, and is essential in the field of crystal engineering.

Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots for Intermolecular Contact Quantification

Hirshfeld surface analysis is a powerful method for visualizing and quantifying the various intermolecular interactions that stabilize a crystal lattice. semanticscholar.orgnih.gov This technique partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates over the electron distribution of the surrounding molecules. The resulting three-dimensional Hirshfeld surface is mapped with properties like d_norm, a normalized contact distance, which highlights regions of significant intermolecular contact. semanticscholar.org

The d_norm value is calculated from d_i (the distance from the surface to the nearest nucleus inside the surface) and d_e (the distance from the surface to the nearest nucleus outside the surface), normalized by the van der Waals radii of the respective atoms. Red spots on the d_norm surface indicate close intermolecular contacts, often corresponding to hydrogen bonds, while blue regions represent weaker or longer contacts. nih.gov

A comprehensive summary of these interactions is provided by two-dimensional fingerprint plots. crystalexplorer.net These plots are histograms of d_e versus d_i, where the color intensity reflects the frequency of occurrence of each specific (d_e, d_i) pair. crystalexplorer.net Each type of intermolecular interaction has a characteristic appearance on the fingerprint plot, allowing for the deconvolution and quantification of all close contacts within the crystal. researchgate.net

For this compound, a hypothetical crystal structure would be dominated by several key interactions owing to its functional groups: two hydroxyl (-OH) groups, an amide (-C(O)N-) linkage, and a nitro (-NO₂) group. The most significant interactions would likely be strong O-H···O hydrogen bonds involving the hydroxyl groups and the oxygen atoms of the nitro or carbonyl groups of adjacent molecules. These would appear as sharp, distinct spikes in the fingerprint plot at low d_e and d_i values.

Interactive Table: Predicted Percentage Contributions of Intermolecular Contacts for this compound

The following table presents a hypothetical breakdown of the intermolecular contacts and their expected percentage contribution to the total Hirshfeld surface, based on the functional groups present in the molecule.

Intermolecular Contact TypeDescriptionPredicted Contribution (%)
O···H / H···ORepresents hydrogen bonding involving hydroxyl, nitro, and carbonyl groups. Strongest interactions.35 - 45%
H···HRepresents contacts between hydrogen atoms. Typically the most abundant but weaker interactions.30 - 40%
C···H / H···CWeaker C-H···π or C-H···O interactions involving the aromatic ring and alkyl chains.10 - 15%
O···ORepulsive contacts between oxygen atoms of nitro and carbonyl groups.2 - 5%
C···O / O···CContacts involving carbon and oxygen atoms, often part of the π-system and carbonyl/nitro groups.2 - 5%
N···H / H···NWeaker hydrogen bonds involving the amide nitrogen.1 - 3%
C···Cπ-π stacking interactions between aromatic rings.1 - 3%

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. frontiersin.org By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information on molecular conformations, dynamic behavior, and interactions with the surrounding environment, such as a solvent. researchgate.net

For this compound, MD simulations are particularly useful for exploring the conformational flexibility of the two hydroxyethyl side chains. These chains can rotate around several single bonds, leading to a wide range of possible spatial arrangements. An MD simulation would typically place a single molecule or a small aggregate in a simulation box filled with explicit solvent molecules (e.g., water, ethanol, or DMSO). The system's trajectory is then calculated over a period of nanoseconds to microseconds, allowing for the observation of conformational transitions and stable states.

Key insights from such simulations would include:

Conformational Landscape: Analysis of the dihedral angles of the hydroxyethyl chains over the simulation time would reveal the preferred conformations and the energy barriers between them. This is crucial for understanding how the molecule might adapt its shape to bind to a receptor or interact with other molecules.

Solvent Structuring: The polar functional groups (hydroxyl, nitro, and amide) of this compound will strongly influence the organization of surrounding solvent molecules. By calculating radial distribution functions between specific atoms on the solute and solvent molecules, one can quantify the extent of hydrogen bonding and the structure of the solvation shells. For example, water molecules would be expected to form strong hydrogen bonds with the hydroxyl and nitro groups. nih.gov

Intramolecular Hydrogen Bonding: MD simulations can determine the probability and lifetime of intramolecular hydrogen bonds, such as between one of the hydroxyl hydrogens and the carbonyl oxygen. Such interactions can significantly restrict the molecule's conformational freedom.

These simulations provide a dynamic picture that is inaccessible to static crystallographic methods, offering a bridge between the solid-state structure and its behavior in a more biologically or chemically relevant solution phase. frontiersin.org

Computational Mechanistic Investigations of Synthetic Transformations and Reactivity

Computational quantum chemistry, particularly methods based on Density Functional Theory (DFT), is an indispensable tool for investigating reaction mechanisms and predicting molecular reactivity. semanticscholar.orgeurjchem.com These studies provide detailed energetic and electronic information about reaction pathways, helping to rationalize experimental observations and guide the design of new synthetic routes.

Synthetic Transformations: The synthesis of this compound typically involves the reaction of 4-nitrobenzoyl chloride with diethanolamine (B148213). A computational investigation of this reaction would involve:

Reactant and Product Optimization: Calculating the minimum energy geometries of the reactants (4-nitrobenzoyl chloride and diethanolamine) and the final product.

Transition State Searching: Identifying the geometry of the transition state(s) along the reaction coordinate. For this acylation reaction, the mechanism likely proceeds through a tetrahedral intermediate. DFT calculations can locate the transition states leading to and from this intermediate.

Reactivity Analysis: DFT calculations can also predict the intrinsic reactivity of this compound by analyzing its electronic structure.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a measure of chemical stability; a small gap suggests high reactivity. eurjchem.com

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface of the molecule. It reveals regions that are electron-rich (negative potential, typically colored red), which are susceptible to electrophilic attack, and regions that are electron-poor (positive potential, colored blue), which are prone to nucleophilic attack. For this compound, the MEP would show negative potential around the oxygen atoms of the nitro, carbonyl, and hydroxyl groups, identifying them as sites for interaction with electrophiles or as hydrogen bond acceptors. The area around the aromatic ring, depleted of electron density by the nitro group, would show a less negative or positive potential, making it susceptible to nucleophilic attack.

These computational studies provide a detailed, atomistic understanding of how the molecule is formed and how it is likely to behave in subsequent chemical reactions.

Mechanistic Investigations of N,n Bis 2 Hydroxyethyl 4 Nitrobenzamide and Its Derivatives

Elucidation of Reaction Mechanisms for Key Synthetic Pathways

The primary synthetic route to N,N-bis(2-hydroxyethyl)-4-nitrobenzamide involves the nucleophilic acyl substitution reaction between 4-nitrobenzoyl chloride and diethanolamine (B148213). This reaction is a cornerstone of amide synthesis and proceeds through a well-established mechanism.

The process is initiated by the nucleophilic attack of the nitrogen atom of diethanolamine on the electrophilic carbonyl carbon of 4-nitrobenzoyl chloride. The nitrogen's lone pair of electrons forms a new bond with the carbonyl carbon, concurrently pushing the pi electrons of the carbonyl double bond onto the oxygen atom. This results in the formation of a tetrahedral intermediate. The strong electron-withdrawing nature of the para-nitro group on the benzoyl chloride enhances the electrophilicity of the carbonyl carbon, thereby facilitating this nucleophilic attack. wikipedia.orgcymitquimica.com

The tetrahedral intermediate is transient and unstable. It rapidly collapses to reform the carbonyl double bond. In this step, the chloride ion, being a good leaving group, is expelled. The final step of the mechanism involves the deprotonation of the nitrogen atom, which now carries a positive charge. This is typically accomplished by another molecule of diethanolamine acting as a base, or an added non-nucleophilic base, to yield the final product, this compound, and a hydrochloride salt.

Step 1: Nucleophilic Attack: The nitrogen of diethanolamine attacks the carbonyl carbon of 4-nitrobenzoyl chloride.

Step 2: Formation of Tetrahedral Intermediate: A short-lived intermediate with a single bond to oxygen is formed.

Step 3: Collapse of Intermediate: The carbonyl group is reformed with the expulsion of the chloride ion.

Step 4: Deprotonation: A base removes the proton from the nitrogen atom to give the neutral amide product.

This synthetic approach is efficient and widely applicable for creating various substituted benzamides. mdpi.com

Hydrolytic Stability and Degradation Pathways of the Amide and Hydroxyethyl (B10761427) Moieties

The stability of this compound is significantly influenced by environmental conditions, particularly pH. cymitquimica.com The molecule contains two key functional groups susceptible to degradation: the amide linkage and the terminal hydroxyethyl groups.

Amide Moiety: The amide bond is susceptible to hydrolysis under both acidic and basic conditions, breaking the molecule into 4-nitrobenzoic acid and diethanolamine. evitachem.com

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule can then act as a nucleophile, attacking the carbon and leading to a tetrahedral intermediate. Subsequent proton transfers and elimination of diethanolamine result in the formation of 4-nitrobenzoic acid.

Base-Catalyzed Hydrolysis: In a basic medium, a hydroxide (B78521) ion directly attacks the carbonyl carbon in a nucleophilic acyl substitution reaction. This forms a tetrahedral intermediate which then collapses, expelling the diethanolamine anion as the leaving group. This anion is subsequently protonated by the solvent. The presence of the electron-withdrawing 4-nitro group can influence the rate of hydrolysis by affecting the electron density at the carbonyl carbon.

Hydroxyethyl Moieties: The N,N-bis(2-hydroxyethyl) groups are generally more stable than the amide bond. The carbon-nitrogen and carbon-oxygen single bonds are not readily cleaved under typical hydrolytic conditions. Degradation of these moieties would require more forceful conditions, such as strong oxidizing agents, which are not characteristic of simple hydrolysis.

The primary degradation pathway under aqueous environmental conditions is therefore the hydrolysis of the amide bond, with the rate being dependent on both pH and temperature. cymitquimica.com

Enzymatic Reactivity and Bioreductive Activation Mechanisms (In Vitro Studies)

This compound, as a nitroaromatic compound, is a candidate for bioreductive activation by various enzymes. This process is central to the biological activity of many nitro-containing pharmaceuticals, converting a relatively inert parent compound (prodrug) into a reactive, often cytotoxic, species. svedbergopen.comnih.gov

The bioreductive activation is typically mediated by flavin-dependent enzymes, which can perform either single- or two-electron reductions of the nitro group. nih.gov The initial reduction is often the rate-limiting step and is highly dependent on the redox potential of the nitroaromatic compound. The strong electron-withdrawing nature of the nitro group makes it an excellent electron acceptor, facilitating these enzymatic reactions. nih.govnih.gov

A key class of enzymes involved in the activation of nitroaromatic compounds are nitroreductases (NTRs), particularly those of bacterial origin such as from Escherichia coli. nih.govnih.gov These enzymes catalyze the reduction of the nitro group (−NO₂) to an amino group (−NH₂) in a multi-step process, typically involving two-electron reduction steps.

The transformation of this compound by nitroreductase is proposed to proceed through the following pathway:

Nitro to Nitroso: The parent compound is first reduced to its corresponding nitroso derivative, N,N-bis(2-hydroxyethyl)-4-nitrosobenzamide. This is a two-electron reduction step.

Nitroso to Hydroxylamino: The nitroso intermediate is then further reduced in a second two-electron step to form the hydroxylamino derivative, N,N-bis(2-hydroxyethyl)-4-(hydroxyamino)benzamide.

Hydroxylamino to Amino: Finally, a third two-electron reduction converts the hydroxylamino species into the fully reduced and generally less reactive amino product, N,N-bis(2-hydroxyethyl)-4-aminobenzamide.

The intermediate species, particularly the hydroxylamino derivative, are often highly reactive electrophiles. These metabolites are capable of covalently binding to cellular macromolecules like DNA, which is a common mechanism of cytotoxicity for bioreductively activated prodrugs. orientjchem.org

Table 1: Proposed Metabolites in Nitroreductase-Mediated Transformation
Metabolite NameChemical FormulaKey Functional GroupReactivity
N,N-bis(2-hydroxyethyl)-4-nitrosobenzamideC₁₁H₁₄N₂O₃Nitroso (-N=O)Reactive Intermediate
N,N-bis(2-hydroxyethyl)-4-(hydroxyamino)benzamideC₁₁H₁₆N₂O₃Hydroxylamino (-NHOH)Highly Reactive Electrophile
N,N-bis(2-hydroxyethyl)-4-aminobenzamideC₁₁H₁₆N₂O₂Amino (-NH₂)Stable End Product

The nitro group (−NO₂) is fundamental to the reactivity of this compound in biological systems. Its properties dictate the compound's potential as a substrate for reductive enzymes.

Electron-Withdrawing Nature: The nitro group is one of the strongest electron-withdrawing groups in organic chemistry. wikipedia.org This property significantly lowers the electron density of the aromatic ring, making the molecule more susceptible to accepting electrons (i.e., being reduced). This increases the compound's redox potential, making the reduction thermodynamically more favorable for enzymes like nitroreductases. nih.gov

Redox Cycling: Under aerobic conditions, the initial product of a single-electron reduction, the nitro anion radical (ArNO₂⁻), can react with molecular oxygen (O₂) to regenerate the parent nitro compound and produce a superoxide (B77818) radical (O₂⁻). nih.gov This process, known as redox cycling, can lead to the generation of reactive oxygen species (ROS), contributing to oxidative stress within cells.

Formation of Reactive Metabolites: As described previously, the multi-step reduction of the nitro group generates highly reactive nitroso and hydroxylamino intermediates. orientjchem.org These species are potent electrophiles that can cause cellular damage. The nitro group is therefore essential for the transformation of the parent molecule into a biologically active agent. svedbergopen.com

In essence, the nitro group acts as a "handle" for enzymatic machinery, initiating a cascade of reactions that fundamentally alter the compound's chemical properties and biological effects.

Kinetic Studies of Chemical Transformations

While detailed kinetic studies specifically for this compound are not extensively documented in the public literature, the kinetics of its key transformations can be inferred from general chemical principles and studies on analogous compounds.

Synthesis Kinetics: The rate of synthesis via nucleophilic acyl substitution is typically second-order, depending on the concentrations of both the 4-nitrobenzoyl chloride and diethanolamine. The reaction rate is influenced by solvent polarity, temperature, and the presence of a base to neutralize the HCl byproduct.

Hydrolysis Kinetics: The rate of amide hydrolysis is highly dependent on pH and temperature.

Under acidic or basic conditions, the reaction rate is directly influenced by the concentration of H⁺ or OH⁻ ions, respectively.

The reaction follows pseudo-first-order kinetics if the concentration of the acid or base is high and constant.

The activation energy for amide hydrolysis is generally high, meaning that an increase in temperature significantly accelerates the degradation rate.

Enzymatic Kinetics: The rate of nitroreductase-mediated transformation would be expected to follow Michaelis-Menten kinetics. The rate would depend on the concentration of the substrate (this compound) and the enzyme. Key kinetic parameters would include:

Kₘ (Michaelis constant): An indicator of the affinity of the nitroreductase for the substrate. A lower Kₘ would suggest a higher affinity.

Vₘₐₓ (maximum reaction velocity): The maximum rate of reduction at saturating substrate concentrations.

Studies on similar nitroaromatic compounds have shown that the electronic properties of other substituents on the aromatic ring can significantly impact these kinetic parameters. nih.gov For instance, the reduction potential of the nitro group, which is influenced by these substituents, often correlates with the rate of enzymatic activation. nih.gov

Biological Activity Research: in Vitro Mechanisms of Action

In Vitro Antioxidant Properties and Free Radical Scavenging Activity

An extensive search of scientific literature and chemical databases did not yield any specific studies evaluating the in vitro antioxidant or free radical scavenging properties of N,N-bis(2-hydroxyethyl)-4-nitrobenzamide. While various benzamide (B126) and nitro-containing compounds have been investigated for such activities, no data is available for the target molecule. nanobioletters.comnih.govmdpi.comnih.gov

In Vitro Antimicrobial Efficacy (Antibacterial and Antifungal Activity)

There is no available research documenting the in vitro antimicrobial, antibacterial, or antifungal efficacy of this compound against any tested microorganisms. Studies on other substituted benzamide derivatives have shown antimicrobial potential, but these findings cannot be directly attributed to the specific compound . nanobioletters.comnih.govnih.gov

Mechanistic Studies on Specific Biological Targets

No mechanistic studies investigating the interaction of this compound with specific biological targets, such as enzyme inhibition or DNA interaction, have been published. Research on related chemical structures, such as other nitroaromatic compounds or potential alkylating agents, exists, but this information does not pertain to this compound. nih.gov

In Silico Molecular Docking Studies with Relevant Biological Macromolecules

There are no published in silico molecular docking studies featuring this compound. While molecular docking is a common method to predict the binding of ligands to biological macromolecules, this compound has not been the subject of such published investigations. mdpi.comnih.govresearchgate.net

Advanced Material Science Applications and Precursor Roles

Incorporation of N,N-bis(2-hydroxyethyl)-4-nitrobenzamide into Polymer Architectures and Hybrid Materials

The bifunctional nature of the two primary hydroxyl groups in this compound allows it to serve as a monomer or a chain extender in condensation polymerization. This reactivity is analogous to other diols used in the synthesis of polyesters and polyurethanes. york.ac.uk For instance, similar to how N,N-Bis(2-hydroxyethyl)benzamide can be used to create modified poly(ester-amide) resins, the inclusion of this compound can introduce specific functionalities into the polymer backbone. evitachem.com

Its integration into polymer chains can be achieved through reactions with diisocyanates to form polyurethanes or with dicarboxylic acids (or their derivatives) to form polyesters. The resulting polymers would feature the 4-nitrobenzamide (B147303) moiety as a repeating unit, directly influencing the polymer's physical and chemical characteristics.

Beyond traditional polymers, this compound is a candidate for the creation of advanced hybrid materials. nih.govmdpi.com Hybrid materials, which combine organic and inorganic components at a molecular scale, can be designed to exhibit synergistic properties. nih.gov The polar nitrobenzamide portion of the molecule can facilitate strong interactions with inorganic precursors or nanoparticles, enabling the synthesis of organic-inorganic composites with tailored optical, electronic, or mechanical properties.

Role as a Functional Building Block for Engineered Materials with Tailored Properties

The specific molecular architecture of this compound allows it to act as a functional building block, where each part of the molecule contributes distinct attributes to the final material. This modularity is key to designing engineered materials with precisely controlled properties.

N,N-bis(2-hydroxyethyl) Groups : These two primary alcohol functionalities are the reactive sites for polymerization. They enable the molecule to be covalently bonded into polymer backbones, such as polyesters and polyurethanes, through the formation of ester or urethane (B1682113) linkages, respectively.

Benzamide (B126) Core : The central aromatic ring and amide group introduce rigidity and thermal stability into the polymer chain. This stiffness can enhance mechanical properties like tensile strength and modulus. The amide group also provides sites for hydrogen bonding, which can further influence polymer chain packing and morphology.

4-Nitro Group : The nitro group (NO₂) is a strong electron-withdrawing group that significantly impacts the electronic properties of the aromatic ring. nih.gov Its presence can be leveraged to create materials with specific functionalities. Nitroaromatic compounds are widely used in the synthesis of diverse products, including dyes and specialized polymers. nih.gov In material science, this moiety is particularly known for inducing non-linear optical (NLO) responses, making it a key component for materials used in photonics and optoelectronics. jhuapl.eduresearchgate.net

The combined effect of these groups allows for the rational design of materials. For example, incorporating this monomer into a polyurethane could yield a material with both enhanced mechanical strength (from the rigid core) and specific optical properties (from the nitro group).

Molecular ComponentFunction in a Polymer MatrixPotential Impact on Material Properties
N,N-bis(2-hydroxyethyl) AmineReactive diol for condensation polymerization (e.g., with diisocyanates or diacids).Enables formation of polyurethane or polyester (B1180765) linkages; acts as a covalent anchor point in the polymer backbone.
Aromatic Benzamide CoreProvides structural rigidity and planarity.Increases thermal stability, enhances mechanical strength (tensile strength, modulus), and influences polymer morphology through stacking interactions.
Para-Nitro Group (-NO₂)Strong electron-withdrawing group; creates a molecular dipole.Induces non-linear optical (NLO) properties, enhances charge-transfer interactions, and can be used to tune electronic and optical characteristics. jhuapl.eduresearchgate.net

Characterization of Material Performance and Stability Under Defined Conditions

To evaluate the suitability of materials derived from this compound for specific applications, their performance and stability must be rigorously characterized. Thermogravimetric analysis and various spectroscopic techniques are essential for this purpose.

Thermogravimetric analysis (TGA) is a fundamental technique for assessing the thermal stability of a polymer by measuring its mass loss as a function of temperature. specificpolymers.com For polymers incorporating this compound, the TGA profile would reveal the temperatures at which different components of the polymer structure begin to degrade.

The thermal stability of such polymers is influenced by several factors. The urethane or ester linkages formed during polymerization typically represent the initial sites of thermal degradation. researchgate.net In polyurethanes, for example, non-flaming thermal degradation can begin at temperatures as low as 150-200°C. foamsulate.com The aromatic benzamide core is expected to provide a higher degree of thermal stability compared to purely aliphatic structures.

TGA Data for Structurally Related Polymer Systems
Polymer SystemKey Structural FeatureObserved Thermal Behavior (TGA)Reference
Polyesteramide Prepolymers (PEA)Contains N,N'-bis(2-hydroxyethyl)terephthalamide unitsThermal stability decreased as the content of the HETA monomer increased. researchgate.net
Amberlite XAD-4 Resin Functionalized with PARSurface modification with nitro- and azo-aromatic groupsAn early mass-loss step (~11%) below 370°C was attributed to the decomposition of the surface-bound moieties, followed by degradation of the polymer matrix at higher temperatures. mdpi.com
Segmented Poly(urethane-urea)Aromatic diisocyanate and diamine hard segmentsDecomposition is initiated at the hard segments (urethane linkages). researchgate.net
Pristine Polyurethane (PU)Standard polyurethane structureTemperature at 5% weight loss (Td5) was 273°C. mdpi.com

Spectroscopic methods are indispensable for confirming the successful incorporation of the this compound monomer into a polymer matrix and for probing the chemical environment within the material.

Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify characteristic functional groups. In a polymer containing the target moiety, the FTIR spectrum would be expected to show:

Amide C=O Stretch : A strong absorption band typically around 1640-1680 cm⁻¹.

N-O Asymmetric & Symmetric Stretches : Two distinct bands characteristic of the nitro group, appearing near 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

Aromatic C=C Stretches : Multiple bands in the 1450-1600 cm⁻¹ region.

Urethane/Ester Linkages : If formed, characteristic C=O stretching bands (around 1700-1730 cm⁻¹) and C-O stretching bands would be present.

O-H Stretch : The disappearance or significant reduction of the broad hydroxyl (-OH) stretching band (around 3200-3500 cm⁻¹) from the monomer would indicate successful polymerization.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) provides detailed structural information. Based on data from analogous compounds like N-(2,2-diphenylethyl)-4-nitrobenzamide, the expected signals for the monomer unit within a polymer chain would include: mdpi.com

¹H NMR : Aromatic protons adjacent to the nitro group would appear far downfield (δ ≈ 8.3 ppm), while other aromatic protons would be found around δ ≈ 7.9-8.0 ppm. The protons of the ethyl groups (-CH₂-CH₂-) would show characteristic shifts depending on their linkage (ester or urethane).

¹³C NMR : The amide carbonyl carbon would have a signal around δ ≈ 165 ppm. Aromatic carbons would appear in the δ ≈ 120-150 ppm range, with the carbon attached to the nitro group being significantly deshielded (δ ≈ 149 ppm). mdpi.com The carbons of the ethyl groups would be found in the upfield region of the spectrum.

Expected Spectroscopic Signatures for the this compound Moiety in a Polymer Matrix
TechniqueFunctional Group / AtomExpected Signal / Wavenumber (cm⁻¹)
FTIRAmide C=O~1640 - 1680 cm⁻¹
Nitro N-O (asymmetric)~1500 - 1560 cm⁻¹
Nitro N-O (symmetric)~1300 - 1370 cm⁻¹
Aromatic C=C~1450 - 1600 cm⁻¹
¹H NMRAromatic Protons (ortho to -NO₂)~8.3 ppm
Aromatic Protons (ortho to -C=O)~7.9 - 8.0 ppm
Ethyl Protons (-N-CH₂-CH₂-O-)~3.5 - 4.5 ppm (highly dependent on polymer linkage)
¹³C NMRAmide Carbonyl Carbon~165 ppm
Aromatic Carbon (attached to -NO₂)~149 ppm
Ethyl Carbons (-N-CH₂-CH₂-O-)~40 - 70 ppm

Future Directions and Emerging Research Avenues

Development of Innovative and Atom-Economical Synthetic Methodologies

Future research will likely focus on developing more sustainable and efficient methods for synthesizing N,N-bis(2-hydroxyethyl)-4-nitrobenzamide. Traditional amide synthesis often involves stoichiometric activating reagents, leading to significant chemical waste. Modern approaches aim to improve the ecological footprint and efficiency of these reactions.

Key areas for development include:

Catalytic Direct Amidation: Investigating novel catalysts, such as those based on palladium, that can facilitate the direct coupling of 4-nitrobenzoic acid with diethanolamine (B148213). This would circumvent the need for pre-activating the carboxylic acid, thus improving atom economy. Reductive amidation from nitroarenes using various metal catalysts presents a promising atom-efficient alternative. researchgate.netacs.orgresearchgate.net

Mechanochemistry: Exploring solvent-free or low-solvent synthetic routes using ball milling. researchgate.netnih.govacs.org Mechanochemical methods can accelerate reaction times, increase yields, and dramatically reduce solvent waste, aligning with the principles of green chemistry. The synthesis of various amides has been successfully achieved in the absence of organic solvents, from the activation of carboxylic acids to the isolation of the final products.

Flow Chemistry: Developing continuous flow processes for the synthesis of this compound. Flow reactors offer superior control over reaction parameters like temperature and mixing, potentially leading to higher yields, improved safety, and easier scalability compared to batch processes.

Biocatalysis: Investigating the use of enzymes, such as lipases, as catalysts for the amidation reaction. Biocatalysis can offer high selectivity under mild reaction conditions, providing an environmentally benign synthetic route.

These innovative synthetic strategies are summarized in the table below.

MethodologyPotential AdvantagesKey Research Focus
Catalytic Direct AmidationHigh atom economy, reduced wasteDevelopment of robust and reusable catalysts
MechanochemistrySolvent-free, rapid reaction times, high yieldsOptimization of milling conditions and scalability
Flow ChemistryEnhanced process control, safety, and scalabilityReactor design and optimization of flow parameters
BiocatalysisHigh selectivity, mild conditions, environmentally friendlyEnzyme screening and reaction engineering

Application of Advanced In Situ Spectroscopic and Imaging Techniques for Reaction Monitoring and Structural Characterization

A deeper understanding of the synthesis and structure of this compound requires the application of advanced analytical techniques. Future research should leverage these tools for both real-time reaction monitoring and detailed structural elucidation.

Emerging techniques that could be applied include:

In Situ Spectroscopy: Utilizing techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy to monitor the progress of amidation reactions in real time. This would provide valuable kinetic data and insights into reaction mechanisms, aiding in the optimization of synthetic protocols.

Advanced Nuclear Magnetic Resonance (NMR) Techniques: Employing two-dimensional NMR (e.g., COSY, HSQC) to unambiguously confirm the structure of the compound and its derivatives. These techniques can also be used to study intermolecular interactions in different solvent environments.

Nanoscale Chemical Imaging: Techniques such as Atomic Force Microscopy-Infrared Spectroscopy (AFM-IR) and Tip-Enhanced Raman Spectroscopy (TERS) could provide chemical information at the nanoscale. nih.govfigshare.comresearchgate.netoptica.orgacs.org AFM-IR, for instance, combines the high spatial resolution of AFM with the chemical specificity of IR spectroscopy, allowing for the characterization of molecular composition and structure well below the diffraction limit. nih.govoptica.orgacs.org This could be particularly useful for studying the compound's integration into polymer matrices or onto nanoparticle surfaces.

TechniqueApplicationInformation Gained
In Situ FTIR/RamanReaction MonitoringReal-time kinetic data, reaction mechanism insights
2D NMR SpectroscopyStructural CharacterizationUnambiguous structural confirmation, intermolecular interactions
AFM-IR / TERSNanoscale ImagingChemical composition and mapping at the nanoscale

Deeper Computational Exploration of Compound Reactivity and Interaction Dynamics

Computational chemistry offers powerful tools to predict and understand the behavior of molecules at an atomic level. Future research should employ these methods to explore the properties of this compound.

Key computational approaches include:

Density Functional Theory (DFT): Using DFT calculations to investigate the electronic structure, reactivity indices, and spectroscopic properties of the molecule. researchgate.net This can help in understanding the influence of the nitro and hydroxyethyl (B10761427) groups on the reactivity of the amide bond and the aromatic ring. researchgate.net

Molecular Dynamics (MD) Simulations: Performing MD simulations to study the compound's conformational dynamics and its interactions with solvents or biological macromolecules like proteins and DNA. nih.govmdpi.commdpi.com Non-reactive MD simulations are particularly suited for examining the evolution of large systems and interactions between macromolecules. mdpi.com This can provide insights into its potential biological activity and its behavior in different environments. nih.gov

Docking Studies: If a potential biological target is identified, molecular docking simulations can predict the binding mode and affinity of this compound to the target's active site. mdpi.comnih.gov This is a crucial step in rational drug design.

Rational Design of Next-Generation Compounds with Enhanced and Selective In Vitro Biological Mechanisms

The structural features of this compound suggest it could serve as a scaffold for the development of new biologically active molecules. cymitquimica.com The nitro group, in particular, is a known pharmacophore in various drugs and can influence bioactivity. mdpi.com

Future research in this area should focus on:

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogues by modifying the substituents on the aromatic ring and the length or functionality of the N-alkyl chains. These derivatives would then be screened for various biological activities (e.g., antimicrobial, anticancer) to establish clear SARs. ijpbs.comresearchgate.nettandfonline.com

Target-Based Design: Utilizing computational docking and design tools to rationally modify the parent compound to improve its binding affinity and selectivity for a specific biological target. nih.govnih.govunimi.it This approach moves beyond random screening towards a more focused and efficient discovery process. nih.gov

Prodrug Development: Exploring the potential of the nitro group to be enzymatically reduced in vivo to a more active amino or hydroxylamino derivative. This prodrug strategy is a well-established method for achieving targeted drug delivery, particularly in hypoxic environments like solid tumors.

Expansion into Novel Material Applications and Nanotechnology Integration

The presence of multiple functional groups (hydroxyl, amide, nitro) makes this compound an attractive building block for new materials and for integration with nanotechnology.

Promising avenues for exploration include:

Polymer Chemistry: The two hydroxyl groups allow the molecule to act as a diol monomer in polymerization reactions. It could be incorporated into polyesters or polyurethanes to impart specific properties, such as altered polarity, thermal stability, or the ability to participate in hydrogen bonding. N,N-bis(2-hydroxyethyl)benzamide has been used as a modifier in poly(ester-amide) resins to enhance properties like adhesion and flexibility. evitachem.com

Nanoparticle Functionalization: The compound can be used as a surface ligand to functionalize nanoparticles (e.g., gold, iron oxide). nih.govnih.govresearchgate.netrsc.org The hydroxyl groups could anchor the molecule to the nanoparticle surface, while the nitroaromatic ring provides a modifiable handle for further conjugation or imparts specific electronic properties to the nanomaterial. nih.govresearchgate.net

Self-Assembled Materials: Investigating the potential of the molecule and its derivatives to form ordered structures like gels or liquid crystals through non-covalent interactions such as hydrogen bonding and π-π stacking. These materials could have applications in sensing, catalysis, or controlled release systems.

The integration of this compound into nanotechnology could lead to the development of advanced materials for a variety of biomedical applications, including targeted drug delivery and bio-imaging. researchgate.net

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N,N-bis(2-hydroxyethyl)-4-nitrobenzamide, and how can purity be optimized during synthesis?

  • Methodological Answer : The compound is typically synthesized via a two-step process: (1) nitration of benzamide derivatives followed by (2) nucleophilic substitution with diethanolamine. Purity optimization involves using column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures. Monitoring reaction progress via TLC (Rf ≈ 0.3–0.5 in 1:1 ethyl acetate/hexane) and confirming purity with HPLC (C18 column, acetonitrile/water mobile phase) is critical. Contamination by nitro-group reduction byproducts (e.g., amine derivatives) must be mitigated by strict control of reaction temperature (<50°C) .

Q. Which spectroscopic techniques are most effective for characterizing This compound?

  • Methodological Answer :

  • 1H/13C NMR : Key signals include aromatic protons (δ 8.2–8.4 ppm, nitro-substituted benzene), hydroxyethyl groups (δ 3.6–3.8 ppm for –CH2OH), and amide protons (δ 6.5–7.0 ppm, broad) .
  • FT-IR : Confirm nitro (1520–1350 cm⁻¹, asymmetric/symmetric NO2 stretching) and amide (1650–1680 cm⁻¹, C=O stretch) groups .
  • LC-MS (ESI+) : Molecular ion [M+H]+ at m/z 295.3 (calculated) with fragmentation peaks at m/z 177 (loss of hydroxyethyl groups) .

Advanced Research Questions

Q. How can reaction conditions be tailored to minimize hydrolysis of the amide bond during synthesis?

  • Methodological Answer : Hydrolysis is pH-sensitive. Use anhydrous solvents (e.g., THF or DMF) under inert gas (N2/Ar) to suppress water-mediated degradation. Catalytic amounts of DMAP (4-dimethylaminopyridine) enhance acylation efficiency, reducing reaction time and side-product formation. Post-synthesis, stabilize the compound in slightly acidic buffers (pH 5–6) .

Q. What computational models predict the pharmacological activity of This compound derivatives?

  • Methodological Answer : Molecular docking (AutoDock Vina) and QSAR studies reveal that nitro-group positioning and hydroxyethyl flexibility influence binding to enzymes like urease or cytochrome P450. Substituent effects on lipophilicity (logP) and polar surface area (PSA) correlate with bioavailability. For example, replacing nitro with trifluoromethyl alters metabolic stability (see PubChem CID 136-26-5 for analogous data) .

Q. How do solvent polarity and temperature affect the compound’s stability in long-term storage?

  • Methodological Answer : Stability studies (HPLC tracking) show:

  • Polar solvents (e.g., DMSO) : Accelerate nitro-group reduction at >25°C.
  • Nonpolar solvents (e.g., hexane) : Induce crystallization but risk amide hydrolysis if trace water is present.
  • Optimal storage : Lyophilized solid at –20°C in amber vials to prevent photodegradation .

Q. What strategies resolve conflicting crystallographic data for This compound polymorphs?

  • Methodological Answer : Discrepancies in unit cell parameters (e.g., monoclinic vs. orthorhombic) arise from solvent inclusion during crystallization. Use SHELXL for refinement with high-resolution data (Cu-Kα, λ = 1.5418 Å) and validate with Hirshfeld surface analysis (CrystalExplorer). Compare experimental vs. computed PXRD patterns (Mercury 4.0) to identify dominant polymorphs .

Data Contradictions and Validation

Q. Why do reported yields vary (45–84%) for similar synthetic routes?

  • Analysis : Variations arise from differences in nitro-group activation (e.g., HNO3 vs. AcONO2) and purification methods. For instance, HPLC-purified batches ( ) report higher yields than column chromatography ( ). Kinetic studies suggest reaction time (>12 hr) improves nitro-group retention .

Q. How to reconcile discrepancies in biological activity data across studies?

  • Analysis : Bioactivity assays (e.g., IC50 values) may differ due to assay conditions (e.g., buffer pH, cell lines). Normalize data using positive controls (e.g., acetohydroxamic acid for urease inhibition) and validate via dose-response curves (GraphPad Prism) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.